N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-9H-fluorene-9-carbohydrazide
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Overview
Description
N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-9H-fluorene-9-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a fluorene moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-9H-fluorene-9-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the furan-2-carbaldehyde derivative, which is then reacted with 2-chloro-5-nitrobenzaldehyde under specific conditions to form the intermediate compound. This intermediate is subsequently condensed with 9H-fluorene-9-carbohydrazide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-9H-fluorene-9-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound but with modified functional groups.
Scientific Research Applications
N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-9H-fluorene-9-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-9H-fluorene-9-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The furan ring and fluorene moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
- **N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- **N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
Uniqueness: N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-9H-fluorene-9-carbohydrazide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C25H16ClN3O4 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-9H-fluorene-9-carboxamide |
InChI |
InChI=1S/C25H16ClN3O4/c26-22-11-9-15(29(31)32)13-21(22)23-12-10-16(33-23)14-27-28-25(30)24-19-7-3-1-5-17(19)18-6-2-4-8-20(18)24/h1-14,24H,(H,28,30)/b27-14+ |
InChI Key |
SCJZFADRHAJKHK-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N/N=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NN=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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